Benzoic acid, 5-methoxy-2-(nitrosophenylamino)-
Description
Benzoic acid derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable substituents and diverse bioactivities. The compound 5-methoxy-2-(nitrosophenylamino)benzoic acid features a methoxy group at position 5 and a nitrosophenylamino moiety at position 2.
Properties
CAS No. |
680214-98-6 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
5-methoxy-2-(N-nitrosoanilino)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-7-8-13(12(9-11)14(17)18)16(15-19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
InChI Key |
LBYHFSOQPUHNDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2=CC=CC=C2)N=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- typically involves the nitration of 5-methoxybenzoic acid followed by the introduction of the nitrosophenylamino group. One common method involves the following steps:
Nitration: 5-methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-2-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Nitrosation: The amino group is subsequently nitrosated using sodium nitrite in the presence of hydrochloric acid to form the nitrosophenylamino derivative.
Industrial Production Methods
Industrial production of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The methoxy and nitrosophenylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitrosophenylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoic acid core significantly alter properties such as lipophilicity, acidity, and diffusivity. Key comparisons include:
Key Observations :
- Lipophilicity: The nitrosophenylamino group likely increases lipophilicity compared to sulfonic acid derivatives (e.g., ), enhancing membrane permeability but reducing aqueous solubility.
- Acidity: The nitroso group is less electron-withdrawing than a nitro group (─NO₂), resulting in a higher pKa than 5-methoxy-2-nitrobenzoic acid .
- Diffusivity : Benzoic acid derivatives with smaller substituents (e.g., methoxy) exhibit higher effective diffusivity in membrane phases than bulkier groups (e.g., sulfonyl) .
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the impact of substituents on acute toxicity (oral LD₅₀ in mice) :
- Zero-order connectivity index (⁰J): Higher values correlate with increased toxicity. The nitrosophenylamino group may elevate ⁰J due to its branched structure.
- Cross-factor (JB = ⁰J × ¹J): Compounds with complex substituents (e.g., nitrosophenylamino) show higher JB values, suggesting greater toxicity than simpler analogs (e.g., methoxy-nitro derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
